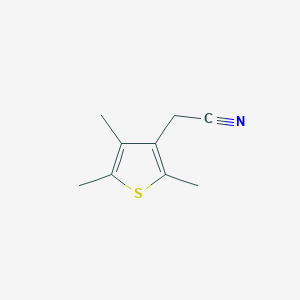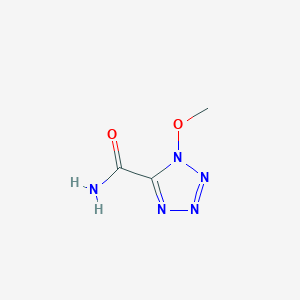
2-Ethyl-2-(prop-2-enoylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(prop-2-enoylamino)butanoic acid, also known as EPB or DL-2-(2-ethylhexanoylamino)-2-(prop-2-enoylamino)butanoic acid, is a synthetic amino acid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a wide range of studies due to its unique properties and effects on the body.
Mecanismo De Acción
2-Ethyl-2-(prop-2-enoylamino)butanoic acid works by activating the mammalian target of rapamycin (mTOR) pathway, which is responsible for regulating protein synthesis and cell growth. It also increases the activity of certain enzymes involved in the breakdown of fats and carbohydrates, leading to increased energy expenditure and weight loss.
Biochemical and physiological effects:
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis and promote muscle growth, as well as to improve insulin sensitivity and glucose metabolism. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have neuroprotective effects, potentially reducing the risk of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has a number of advantages for use in lab experiments, including its ability to mimic the effects of certain amino acids in the body and its relatively low toxicity. However, it can be difficult and time-consuming to synthesize, and its effects on the body can be complex and difficult to study.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Ethyl-2-(prop-2-enoylamino)butanoic acid. One area of interest is its potential use in treating conditions such as obesity and diabetes, as well as its neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-(prop-2-enoylamino)butanoic acid and its effects on the body, as well as to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
2-Ethyl-2-(prop-2-enoylamino)butanoic acid can be synthesized through a multistep process involving the reaction of various chemicals and reagents. The most common method involves the reaction of 2-ethylhexanoyl chloride with L-glutamine, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been widely used in scientific research due to its ability to mimic the effects of certain amino acids in the body. It has been shown to stimulate protein synthesis and promote muscle growth, making it a popular supplement for athletes and bodybuilders. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been studied for its potential use in treating conditions such as obesity and diabetes, as well as for its neuroprotective effects.
Propiedades
Número CAS |
111818-56-5 |
|---|---|
Nombre del producto |
2-Ethyl-2-(prop-2-enoylamino)butanoic acid |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-ethyl-2-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-4-7(11)10-9(5-2,6-3)8(12)13/h4H,1,5-6H2,2-3H3,(H,10,11)(H,12,13) |
Clave InChI |
NAEQEWFCTSEGED-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)O)NC(=O)C=C |
SMILES canónico |
CCC(CC)(C(=O)O)NC(=O)C=C |
Sinónimos |
Butanoic acid, 2-ethyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)









